(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(1S,2S,5R)-6-oxo-3-azabicyclo[320]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
Molecular Formula |
C9H10F3NO5 |
---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1 |
InChI Key |
QOLUCNMESQIQBI-NXYGYYFTSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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